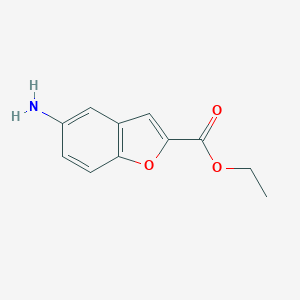

Ethyl 5-aminobenzofuran-2-carboxylate

Beschreibung

Ethyl 5-aminobenzofuran-2-carboxylate (CAS 174775-48-5) is a benzofuran derivative with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . It is synthesized via the reduction of the nitro group in ethyl 5-nitrobenzofuran-2-carboxylate, a process that achieves high yields (up to 91%) using methods such as NaBH₄-FeCl₂ reduction . The compound is a white to light yellow crystalline solid with a melting point of 54–66°C, a boiling point of 348.1°C, and a density of 1.259 g/cm³ .

This compound is a critical intermediate in the synthesis of Vilazodone, a serotonin reuptake inhibitor used to treat major depressive disorder . Its amino group at the 5th position of the benzofuran ring enhances reactivity, enabling further functionalization for pharmaceutical applications.

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFLLDHEEWSHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431558 | |

| Record name | Ethyl 5-aminobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174775-48-5 | |

| Record name | 2-Benzofurancarboxylic acid, 5-amino-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174775-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-aminobenzofuran-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174775485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-aminobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminobenzofuran-2-carboxylic acid ethylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-AMINOBENZOFURAN-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNA7K2K6RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Nitro-to-amine reduction typically uses palladium on carbon (Pd/C) in ethyl acetate under hydrogen gas (1–3 atm). The reaction proceeds via intermediate nitroso and hydroxylamine stages, culminating in the primary amine. Key parameters include:

| Parameter | Specification |

|---|---|

| Catalyst | 10% Pd/C (0.5–1.5 wt%) |

| Solvent | Ethyl acetate |

| Temperature | 33–38°C |

| Hydrogen Pressure | 1–3 atm |

| Reaction Time | 12–24 hours |

| Yield | 85–91% |

Post-reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from ethanol-water mixtures, yielding white crystalline solids with >98% purity.

Industrial-Scale Adaptations

Large-scale production replaces batch reactors with continuous-flow systems to enhance safety and efficiency. For example, fixed-bed reactors with immobilized Pd/C catalysts achieve 89% yield at 35°C and 2.5 atm H₂, with a throughput of 50 kg/day.

Acidic Hydrolysis of Acetamido Derivatives

An alternative route hydrolyzes ethyl 5-acetamidobenzofuran-2-carboxylate to the amine. This method, inspired by analogous benzofuran deacetylation, avoids nitro intermediates, which can be hazardous.

Hydrolysis Conditions

Refluxing the acetamido derivative in hydrochloric acid (6 M) cleaves the amide bond, yielding the amine:

| Parameter | Specification |

|---|---|

| Acid | HCl (6 M) |

| Solvent | Ethanol-water (1:1) |

| Temperature | 80–85°C (reflux) |

| Reaction Time | 4–6 hours |

| Yield | 78–83% |

The product is neutralized with sodium bicarbonate, extracted into dichloromethane, and dried over anhydrous Na₂SO₄. Residual solvents are removed by rotary evaporation.

Comparative Advantages Over Nitro Reduction

-

Safety : Eliminates hydrogen gas use.

-

Selectivity : Minimizes over-reduction byproducts.

-

Scalability : Compatible with standard acid-handling equipment.

Reductive Amination via Borohydride Systems

Sodium borohydride (NaBH₄) paired with transition metal salts offers a mild reduction alternative. For instance, NaBH₄-FeCl₂ systems reduce nitro groups at ambient temperatures.

Reaction Optimization

| Parameter | Specification |

|---|---|

| Reducing Agent | NaBH₄ (4 equiv) |

| Catalyst | FeCl₂ (0.2 equiv) |

| Solvent | Methanol |

| Temperature | 25–30°C |

| Reaction Time | 3–4 hours |

| Yield | 88–90% |

This method is advantageous for oxygen-sensitive substrates, as it avoids hydrogen gas.

Crystallization and Purification Strategies

Final product quality depends on rigorous crystallization:

| Solvent System | Purity (%) | Crystal Form |

|---|---|---|

| Ethanol-water | 99.2 | Needles |

| Methanol | 98.5 | Plates |

| IPA-hexane | 97.8 | Prisms |

Slow cooling (0.5°C/min) from saturated solutions yields uniform crystals with low solvent residuals (<0.1% w/w) .

Analyse Chemischer Reaktionen

Piperazinyl Derivative Formation

Reaction with N,N-bis(2-chloroethyl)amine yields ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate, a precursor for antidepressants like vilazodone ( ):

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 20–100°C (15–45 hr) |

| Work-up | Isopropanol/water (95:5) |

| Yield | 27% (as HCl salt) |

This intermediate undergoes BOC protection with di-tert-butyl dicarbonate in THF ( ).

Amidation Reactions

The ester reacts with formamide under basic conditions to form benzofuran-2-carboxamide derivatives ( ):

| Condition | Specification |

|---|---|

| Reagent | Sodium methoxide, NMP |

| Temperature | 0–50°C (preferred 25–35°C) |

| Time | 1–25 hr (optimal 2–10 hr) |

| Pressure (NH₃ gas) | 3–5 kg/cm² |

Deprotection and Salt Formation

Acid-mediated deprotection converts tert-butoxycarbonyl (BOC)-protected derivatives to free amines ( ):

| Acid | Solvent | Temperature | Time |

|---|---|---|---|

| HCl (4M in dioxane) | Methanol | 95–105°C | 15–60 min |

The free base is converted to HCl salt using HCl-saturated 2-propanol (MP: 277–279°C) ( ).

Peptide Coupling for Proximicin Analogues

The amino group facilitates coupling with heteroaromatic acids for anticancer agent synthesis ( ):

| Coupling System | Reagents | Solvent | Yield Range |

|---|---|---|---|

| EDCI-DMAP | EDCI (1.2 eq.), DMAP (1.2 eq.) | CH₂Cl₂:DMF (2:1) | 50–75% |

| HATU | HATU (1.1 eq.), DIPEA (3 eq.) | DMF | 60–80% |

Example derivative: Compound 23(16) (2,5-dimethyl furan) showed IC₅₀ = 8.36 μM against MDA-MB-231 breast cancer cells ( ).

Ester Hydrolysis and Functionalization

Hydrolysis to the carboxylic acid enables further derivatization ( ):

| Parameter | Value |

|---|---|

| Base | NaOH (2 eq.) |

| Solvent | THF/H₂O (4:1) |

| Temperature | 60°C (4 hr) |

The resulting acid couples with tyramine or tryptamine to form amides with antiproliferative activity ( ).

Key Reaction Optimization Insights

-

Solvent selection : Methanol and dichloromethane enhance reaction efficiency ( ).

-

Temperature control : Lower temps (25–35°C) minimize side reactions during amidation ( ).

-

Catalyst load : Pd/C (10% w/w) achieves >85% reduction efficiency ( ).

This compound’s reactivity profile underscores its utility in synthesizing pharmacologically active molecules, with precise control over reaction parameters enabling high-purity intermediates for scale-up.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 5-aminobenzofuran-2-carboxylate is primarily recognized for its role as a building block in the synthesis of pharmaceuticals. It has shown potential in developing drugs aimed at treating neurological disorders due to its ability to interact with specific brain receptors. For instance, research indicates that derivatives of this compound exhibit promising activity against various targets involved in neuropharmacology, making it a valuable scaffold in drug design .

Case Study: Neurological Drug Development

A study explored the synthesis of novel derivatives based on this compound, leading to compounds that demonstrated enhanced binding affinity to serotonin receptors. These findings suggest its utility in creating therapeutics for conditions like depression and anxiety disorders .

Organic Synthesis

In organic chemistry, this compound serves as a versatile framework for constructing complex molecules. Its unique structure allows chemists to modify it easily, facilitating the design of new compounds with desired biological activities.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) | Product |

|---|---|---|---|

| Nitration | Salicylaldehyde + HNO₃ | 88 | Ethyl 5-nitrobenzofuran-2-carboxylate |

| Reduction | Ethyl 5-nitrobenzofuran + Raney-Ni | 91 | This compound |

| Condensation | Ethyl 5-aminobenzofuran + Aldehyde | Variable | Schiff Bases |

Material Science

The compound is also utilized in material science for formulating advanced materials, including polymers and coatings. Its chemical properties enhance the durability and performance of these materials, making it suitable for applications requiring robust solutions.

Case Study: Polymer Coatings

Research has shown that incorporating this compound into polymer matrices improves their mechanical properties and resistance to environmental degradation. This has implications for developing high-performance coatings used in various industrial applications .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding mechanisms. Its derivatives have been used to elucidate pathways involved in various biological processes.

Example: Enzyme Inhibition Studies

A series of experiments demonstrated that certain derivatives could inhibit specific enzymes associated with metabolic disorders. This positions the compound as a potential lead in developing therapeutic agents targeting metabolic pathways .

Analytical Chemistry

This compound functions as a standard reference material in analytical chemistry. It aids the development of techniques for detecting and quantifying similar compounds in complex mixtures.

Application: Method Development

In analytical methods such as chromatography and mass spectrometry, this compound is utilized to calibrate instruments and validate methodologies, ensuring accurate detection of target analytes .

Wirkmechanismus

The exact mechanism of action of ethyl 5-aminobenzofuran-2-carboxylate is not fully understood. its pharmacological effects are believed to be mediated through interactions with specific molecular targets and pathways. For instance, as a precursor to indolebutylpiperazines, it may influence serotonin receptors and reuptake mechanisms, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Key Insights :

- Positional isomerism (e.g., C4 vs. C5 amino substitution) alters electronic properties and reactivity, impacting drug-binding interactions .

- Ester group variations (ethyl vs. methyl) influence lipophilicity and metabolic stability .

- Halogenation (e.g., bromine at C5) increases molecular weight and may enhance electrophilic reactivity .

Key Insights :

Key Insights :

- This compound’s amino group is pivotal for forming the piperazine moiety in Vilazodone, critical for its antidepressant activity .

- Brominated derivatives are less explored pharmacologically but offer avenues for diversification .

Physical and Chemical Properties

Key Insights :

- Bromine substitution increases molecular weight and logP, reducing aqueous solubility .

Biologische Aktivität

Ethyl 5-aminobenzofuran-2-carboxylate (E5ABC) is a benzofuran derivative that has garnered attention for its diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of E5ABC, supported by data tables, case studies, and detailed research findings.

- Molecular Formula: C₁₁H₁₁N O₃

- Molecular Weight: 205.21 g/mol

- Appearance: White to light yellow crystalline powder

- Melting Point: 62.0 to 66.0 °C

E5ABC interacts with various biological targets, influencing multiple biochemical pathways. Its mode of action includes:

- Binding Interactions: E5ABC can bind to specific biomolecules and enzymes, modulating their activity.

- Cell Signaling Pathways: The compound affects cell signaling pathways, which can lead to changes in gene expression and cellular metabolism.

- Blood-Brain Barrier Permeability: Predicted to have high gastrointestinal absorption and the ability to cross the blood-brain barrier, enhancing its potential therapeutic applications.

1. Anti-Tumor Activity

E5ABC exhibits significant anti-tumor effects across various cancer cell lines. Research indicates:

- Inhibition of Cell Proliferation: Studies have shown that E5ABC and its derivatives inhibit the proliferation of breast carcinoma (MDA-MB-231), lymphoblastic leukemia (CEM), and cervical carcinoma (HeLa) cells. The IC50 values for these effects are summarized in Table 1.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 8.36 |

| CEM (Leukemia) | Not reported |

| HeLa (Cervical) | Not reported |

The compound's mechanism includes apoptosis induction and cell cycle arrest through the inhibition of Aurora B kinase and VEGFR-2 activity .

2. Antibacterial Activity

E5ABC has shown moderate antibacterial properties against various strains:

- Tested Strains: Staphylococcus aureus, Escherichia coli.

- Findings: Some derivatives exhibited promising antibacterial activity, indicating potential as a lead compound for antibiotic development .

3. Anti-inflammatory Effects

Research suggests that E5ABC may possess anti-inflammatory and analgesic properties, making it a candidate for further studies in inflammatory disease models .

Case Studies

Study on Antiproliferative Activity:

A study evaluated the antiproliferative activity of E5ABC against several human cancer cell lines. The results indicated that E5ABC had comparable activity to colchicine, a well-known anti-cancer agent. The study utilized a series of synthesized benzofuran derivatives to assess their efficacy in inhibiting cancer cell growth .

Synthesis and Biological Evaluation:

In a synthetic study, E5ABC was used as a building block for creating novel benzofuran derivatives with enhanced biological activities. These derivatives were tested for their ability to induce apoptosis in cancer cells, further supporting the potential therapeutic applications of E5ABC .

Q & A

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution?

- Tools :

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic sites (C-2 carboxylate) using Gaussian 16.

- Fukui Indices : Predict regioselectivity for amide coupling or alkylation ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.